(R)-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine
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Overview
Description
®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines This compound features a methoxy group, a methyl group, and an amine group attached to a phenyl ring, along with a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of a suitable phenylamine precursor with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound might involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine can undergo various chemical reactions including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenylamines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes and receptors, making them candidates for drug discovery.
Medicine
In medicinal chemistry, ®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine could be explored for its potential therapeutic properties. Similar compounds have been studied for their analgesic, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and amine groups could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-methoxyphenyl)but-3-en-1-amine
- ®-1-(2-methylphenyl)but-3-en-1-amine
- ®-1-(3-methoxy-2-methylphenyl)prop-2-en-1-amine
Uniqueness
®-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine is unique due to the specific arrangement of its functional groups. The presence of both a methoxy and a methyl group on the phenyl ring, along with the butenyl chain, provides distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-(3-methoxy-2-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-4-6-11(13)10-7-5-8-12(14-3)9(10)2/h4-5,7-8,11H,1,6,13H2,2-3H3/t11-/m1/s1 |
InChI Key |
HUNJEQHWTKAEKK-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OC)[C@@H](CC=C)N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(CC=C)N |
Origin of Product |
United States |
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